molecular formula C12H21NO2 B2363844 N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide CAS No. 2149605-01-4

N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide

Cat. No. B2363844
CAS RN: 2149605-01-4
M. Wt: 211.305
InChI Key: KRKIVNXREHCLFJ-UHFFFAOYSA-N
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Description

N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in recent years due to its potential in cancer therapy.

Mechanism Of Action

N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide selectively binds to the DNA template of RNA polymerase I and prevents the formation of the transcription initiation complex. This leads to the inhibition of ribosome biogenesis, which is critical for cancer cell survival. The disruption of ribosome biogenesis ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide has been shown to induce DNA damage and activate the DNA damage response pathway. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide has been shown to have minimal effects on normal cells, making it a promising therapeutic agent for cancer treatment.

Advantages And Limitations For Lab Experiments

One advantage of N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide is its selectivity for cancer cells, which makes it a promising therapeutic agent for cancer treatment. However, one limitation is its potential toxicity, which requires careful dose optimization and monitoring in clinical trials.

Future Directions

There are several future directions for N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide research. One potential direction is the development of combination therapies that can enhance its anti-tumor activity. Another direction is the identification of biomarkers that can predict patient response to N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide and its potential applications in cancer therapy.

Synthesis Methods

N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide is synthesized through a multi-step process involving the reaction of 2-cyclohexyl-2-methoxyethanol with propargyl bromide, followed by amination with ammonia to form the intermediate. The final product is obtained by reacting the intermediate with acryloyl chloride.

Scientific Research Applications

N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide has been shown to selectively inhibit RNA polymerase I transcription, resulting in the disruption of ribosome biogenesis and subsequent apoptosis in cancer cells. It has been studied in a variety of cancer models, including breast, lung, and ovarian cancer. In preclinical studies, N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide has demonstrated potent anti-tumor activity and has shown promise as a potential therapeutic agent for the treatment of cancer.

properties

IUPAC Name

N-(2-cyclohexyl-2-methoxyethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-3-12(14)13-9-11(15-2)10-7-5-4-6-8-10/h3,10-11H,1,4-9H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKIVNXREHCLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=C)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide

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